Ledipasvir diacetone

Vue d'ensemble

Description

Le diacétone de GS-5885, également connu sous le nom de diacétone de lédipasvir, est un puissant inhibiteur de la protéine non structurale 5A du virus de l'hépatite C. Ce composé est un élément clé dans le traitement de l'infection chronique par le virus de l'hépatite C, en particulier lorsqu'il est associé à d'autres agents antiviraux. Il a démontré une efficacité remarquable dans l'inhibition de la réplication des génotypes 1a et 1b du virus de l'hépatite C .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du diacétone de GS-5885 implique plusieurs étapes, à partir de matières premières facilement disponiblesLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer des rendements élevés et une pureté élevée .

Méthodes de production industrielle

La production industrielle du diacétone de GS-5885 suit une voie de synthèse similaire, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et la durabilité environnementale. Des techniques de pointe telles que la chimie en flux continu et la synthèse automatisée sont utilisées pour rationaliser le processus de production .

Analyse Des Réactions Chimiques

Types de réactions

Le diacétone de GS-5885 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des solvants organiques, des acides, des bases et des catalyseurs. Les conditions réactionnelles varient en fonction de la réaction spécifique, mais impliquent généralement des températures, des pressions et des niveaux de pH contrôlés pour obtenir les produits souhaités .

Principaux produits formés

Ces dérivés sont souvent testés pour leur activité antivirale et d'autres propriétés pharmacologiques .

Applications de la recherche scientifique

Le diacétone de GS-5885 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des agents antiviraux.

Biologie : Il est utilisé pour étudier les mécanismes de réplication du virus de l'hépatite C et le développement de la résistance aux agents antiviraux.

Médecine : Il est un élément clé dans le développement de nouveaux traitements contre l'infection chronique par le virus de l'hépatite C.

Industrie : Il est utilisé dans la production de médicaments antiviraux et d'autres produits pharmaceutiques.

Mécanisme d'action

Le diacétone de GS-5885 exerce ses effets en inhibant la protéine non structurale 5A du virus de l'hépatite C. Cette protéine est essentielle à la réplication du virus, et son inhibition entraîne une réduction significative de la charge virale. Les cibles moléculaires du diacétone de GS-5885 comprennent des résidus d'acides aminés spécifiques dans la protéine non structurale 5A, qui sont essentiels à sa fonction. Les voies impliquées dans ce mécanisme comprennent la perturbation de la réplication de l'ARN viral et l'inhibition de l'assemblage viral .

Applications De Recherche Scientifique

Treatment of Hepatitis C

The primary application of ledipasvir diacetone is in treating chronic HCV genotype 1 infections. Studies have demonstrated high rates of sustained virologic response (SVR), which is defined as undetectable levels of HCV RNA 12 weeks post-treatment:

- Efficacy in Treatment-Naïve Patients : A study involving 2,099 participants showed SVR rates of 96% for patients treated for 8 weeks and 97% for those treated for 12 weeks with ledipasvir-sofosbuvir .

- Efficacy in Previously Treated Patients : In patients who had not achieved SVR from prior treatments, ledipasvir-sofosbuvir resulted in SVR rates of 94% to 99%, depending on treatment duration and whether ribavirin was included .

Real-World Effectiveness

Real-world data supports the efficacy observed in clinical trials. A multicenter observational study confirmed that ledipasvir-sofosbuvir regimens are effective across diverse patient populations, including those with cirrhosis and varying treatment histories .

Safety Profile

The safety profile of this compound is generally favorable. Common adverse events reported include fatigue, headache, and nausea; however, no patients discontinued treatment due to these side effects . The drug interactions, particularly with proton pump inhibitors, are also significant as they can affect drug absorption and efficacy .

Comparative Efficacy

The following table summarizes key findings from various studies regarding the efficacy of this compound in different patient populations:

Case Study: Efficacy in Cirrhotic Patients

A notable case study examined cirrhotic patients who received ledipasvir-sofosbuvir for either 12 or 24 weeks. The results indicated that despite the advanced liver disease, SVR rates remained high at approximately 96%, demonstrating the compound's effectiveness even in challenging patient populations .

Case Study: Drug Interaction Management

In another case study focusing on drug interactions, researchers highlighted the importance of managing proton pump inhibitors during ledipasvir-sofosbuvir therapy to enhance absorption and efficacy. Patients who adhered to guidelines regarding acid-reducing agents showed improved SVR outcomes .

Mécanisme D'action

GS-5885 diacetone exerts its effects by inhibiting the hepatitis C virus nonstructural protein 5A. This protein is essential for the replication of the virus, and its inhibition leads to a significant reduction in viral load. The molecular targets of GS-5885 diacetone include specific amino acid residues in the nonstructural protein 5A, which are critical for its function. The pathways involved in this mechanism include the disruption of viral RNA replication and the inhibition of viral assembly .

Comparaison Avec Des Composés Similaires

Composés similaires

Velpatasvir : Un autre inhibiteur de la protéine non structurale 5A avec une activité pangénotypique contre le virus de l'hépatite C.

Daclatasvir : Un inhibiteur de la protéine non structurale 5A avec une activité contre plusieurs génotypes du virus de l'hépatite C.

Unicité

Le diacétone de GS-5885 est unique par sa grande puissance et sa longue demi-vie pharmacocinétique, ce qui permet une administration une fois par jour. Sa combinaison avec d'autres agents antiviraux, tels que le sofosbuvir, a conduit au développement de schémas thérapeutiques très efficaces à comprimé unique pour le traitement de l'infection chronique par le virus de l'hépatite C .

Activité Biologique

Ledipasvir diacetone, a derivative of ledipasvir, is primarily recognized for its role in the treatment of hepatitis C virus (HCV) infections. This compound, which functions as an NS5A inhibitor, has shown significant antiviral activity against various HCV genotypes. This article delves into the biological activity of this compound, summarizing key research findings, clinical case studies, and relevant data.

Ledipasvir functions by inhibiting the NS5A protein of HCV, which is crucial for viral replication and assembly. The compound exhibits potent antiviral activity with an effective concentration (EC50) in the picomolar range against HCV genotypes 1a and 1b, indicating high efficacy in suppressing viral load in infected patients .

Treatment Regimens

The combination of ledipasvir with sofosbuvir has been extensively studied. Notably:

- 8-Week Regimen : A study involving treatment-naïve patients without cirrhosis showed a sustained virologic response (SVR) rate of 94% with an 8-week course of ledipasvir-sofosbuvir .

- 12-Week Regimen : In another trial, 97% of patients achieved SVR after 12 weeks of treatment .

These findings underscore the effectiveness of ledipasvir in achieving viral clearance in HCV patients.

| Treatment Duration | SVR Rate | Patient Population |

|---|---|---|

| 8 weeks | 94% | Treatment-naïve without cirrhosis |

| 12 weeks | 97% | Various genotypes including cirrhotic patients |

Efficacy in Diverse Patient Populations

- HCV Genotype 4 Patients : In a small study involving genotype 4 patients, ledipasvir-sofosbuvir resulted in a 100% SVR rate after 12 weeks. This included patients with advanced liver disease .

- Real-World Observational Studies : Data from the HCV-TARGET study indicated that factors such as lower bilirubin levels and absence of cirrhosis significantly predicted treatment success. The overall SVR rates were consistently high across different demographics and treatment durations .

Safety Profile

This compound is generally well-tolerated, with adverse events primarily being mild to moderate. Common side effects include fatigue, headache, and nausea. Notably, no severe adverse events were reported in studies where patients adhered to therapy protocols .

In Vitro Studies

In vitro analyses have demonstrated that ledipasvir exhibits strong antiviral activity against various HCV strains. The compound's potency is reflected in its low EC50 values:

- Genotype 1a : EC50 = 34 pM

- Genotype 1b : EC50 = 4 pM

These values indicate that this compound is effective even at extremely low concentrations, highlighting its potential for use in treatment regimens .

Propriétés

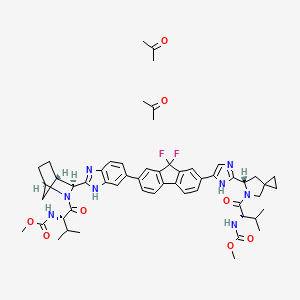

IUPAC Name |

methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H54F2N8O6.2C3H6O/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;2*1-3(2)4/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);2*1-2H3/t29-,30+,38-,39-,40-,41-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKDKHCANHWUPC-YGWQTYEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C.CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C.CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H66F2N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1005.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1502655-48-2 | |

| Record name | Ledipasvir diacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1502655482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEDIPASVIR DIACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6GY125S9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.